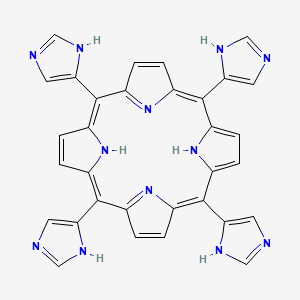

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin

Beschreibung

Eigenschaften

Molekularformel |

C32H22N12 |

|---|---|

Molekulargewicht |

574.6 g/mol |

IUPAC-Name |

5,10,15,20-tetrakis(1H-imidazol-5-yl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40) |

InChI-Schlüssel |

SGTYFGIVLLFKQY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CN=CN6)C7=CN=CN7)C8=CN=CN8)C=C3)C9=CN=CN9 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin typically involves the reaction of porphyrin with imidazole derivatives under specific conditions. One common method is the reaction of porphyrin with 1H-imidazole-4-carbaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The imidazole groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Electrophiles such as alkyl halides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield alkylated porphyrin derivatives .

Wissenschaftliche Forschungsanwendungen

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.

Biology: Employed as a fluorescent probe for imaging and sensing applications due to its unique photophysical properties.

Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.

Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers

Wirkmechanismus

The mechanism of action of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in cancer cells. The imidazole groups also allow the compound to form coordination complexes with metal ions, enhancing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

- ImP vs. Tetraphenylporphyrin (TPP): TPP (5,10,15,20-tetraphenylporphyrin) is a benchmark porphyrin with phenyl substituents. The imidazole groups in ImP are stronger electron donors compared to phenyl, leading to a redshifted Soret band and altered redox potentials. Solubility: TPP is hydrophobic (insoluble in water), whereas ImP’s imidazole groups may enhance water solubility or compatibility with polar solvents .

- ImP vs. TPyP forms coordination networks with metal ions (e.g., Zn²⁺), while ImP’s imidazole groups could enable stronger axial ligand binding .

Comparison with Heteroatom-Substituted Porphyrins

- ImP vs. 5,10,15,20-Tetra(4-carboxyphenyl)porphyrin :

Carboxyphenyl groups introduce acidity (pKa ~4–5), enabling pH-dependent aggregation. ImP’s imidazole (pKa ~6.95) may similarly allow pH-responsive behavior but with distinct protonation sites affecting charge distribution .

Spectroscopic and Redox Properties

Key Observations :

- Electron-donating substituents (e.g., imidazole, carbazole) redshift the Soret band and lower oxidation potentials compared to phenyl or pyridyl groups .

- ImP’s redox behavior is expected to lie between carbazolyl and pyridyl porphyrins but requires experimental validation.

Anti-Inflammatory Activity

- ImP vs. TPP Derivatives: TPP derivatives (e.g., TpFPP, TpBrPP) inhibit heat-induced hemolysis and TNF-α production in monocytes at 50 nM, comparable to naproxen . ImP’s imidazole groups may enhance anti-inflammatory activity via nitric oxide (NO) scavenging, similar to copper-naringin complexes .

Sensing and Catalysis

Photocatalytic Activity

- ImP vs. Tetrafluorophenyl Porphyrins :

Tetra(4-fluorophenyl)porphyrin immobilized in silica matrices degrades pesticides under UV light. ImP’s imidazole substituents might improve visible-light absorption, enhancing photocatalytic efficiency .

Toxicity and Stability

- ImP’s imidazole groups may introduce higher biocompatibility or novel metabolic pathways, though data are lacking.

Biologische Aktivität

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin (CAS Number: 110766-05-7) is a synthetic porphyrin derivative characterized by the presence of four imidazole groups. This compound has garnered attention in various fields, including biochemistry and materials science, due to its unique structural properties and biological activities. This article explores the biological activity of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is C32H22N12, with a molecular weight of 574.6 g/mol. The compound consists of a porphyrin core with four imidazole substituents at the meso positions. The imidazole groups contribute to the compound's solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C32H22N12 |

| Molecular Weight | 574.6 g/mol |

| Solubility | Soluble in DMSO |

| Absorption Maximum (λmax) | ~420 nm (UV-Vis) |

The biological activity of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is primarily attributed to its ability to participate in electron transfer processes and its interaction with biomolecules. Key mechanisms include:

- Photodynamic Activity : The compound exhibits significant photodynamic properties, making it a candidate for phototherapy in cancer treatment. Upon irradiation with light, it generates reactive oxygen species (ROS) that induce apoptosis in cancer cells.

- Metal Coordination : The imidazole groups can coordinate with metal ions, enhancing the compound's catalytic properties and stability in biological systems.

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Anticancer Properties

A study published in ACS Applied Nano Materials demonstrated that 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin effectively induced apoptosis in human breast cancer cells (MCF-7) when activated by light. The results indicated a significant reduction in cell viability post-treatment compared to control groups (p < 0.05). This suggests its potential use as a photosensitizer in photodynamic therapy .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this porphyrin showed promising results against various bacterial strains. In vitro assays revealed that the compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for certain strains .

Table 2: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.